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Compound of Interest

Compound Name: 8-Bromo-5-nitroquinoline

Cat. No.: B144396 Get Quote

An In-depth Technical Guide to 8-Bromo-5-nitroquinoline: Properties, Synthesis, and

Applications

Introduction
8-Bromo-5-nitroquinoline is a substituted quinoline derivative that serves as a pivotal building

block in synthetic organic chemistry. Its unique electronic and structural features, imparted by

the bromine atom and the nitro group on the quinoline scaffold, make it a versatile precursor for

the development of complex heterocyclic systems. This guide provides a comprehensive

overview of its chemical properties, a detailed synthesis protocol, and an exploration of its

reactivity and applications, tailored for professionals in chemical research and drug

development.

Physicochemical and Structural Properties
8-Bromo-5-nitroquinoline is a solid compound at room temperature, typically appearing as a

light yellow to yellow solid.[1] The core of its chemical identity lies in its molecular structure,

which dictates its physical properties and reactivity.

Table 1: Physicochemical Properties of 8-Bromo-5-nitroquinoline
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Property Value Source(s)

CAS Number 139366-35-1 [1][2]

Molecular Formula C₉H₅BrN₂O₂ [1]

Molecular Weight 253.05 g/mol [1]

Appearance Light yellow to yellow solid [1]

Melting Point 136-137 °C [1]

Boiling Point 370.5 ± 27.0 °C (Predicted) [1]

Density 1.747 ± 0.06 g/cm³ (Predicted) [1]

pKa 0.16 ± 0.29 (Predicted) [1]

Storage
Sealed in dry, room

temperature
[1]

Synthesis: Electrophilic Nitration of 8-
Bromoquinoline
The most common and efficient synthesis of 8-bromo-5-nitroquinoline is achieved through

the electrophilic nitration of 8-bromoquinoline.[1] This reaction leverages the directing effects of

the quinoline ring system and the deactivating, meta-directing nature of the bromine

substituent.

Causality and Mechanistic Insights
The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst. It protonates the nitric

acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Fuming Nitric Acid: Provides a high concentration of nitric acid, ensuring an adequate supply

for the generation of the nitronium ion.
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Temperature Control: The initial cooling to 0°C is essential to control the exothermic nature of

mixing strong acids. The subsequent heating to 65°C provides the necessary activation

energy for the nitration to proceed on the deactivated quinoline ring. The bromine atom at

position 8 deactivates the ring towards electrophilic substitution, necessitating more forcing

conditions compared to the nitration of unsubstituted quinoline.

Experimental Protocol: Synthesis of 8-bromo-5-
nitroquinoline
This protocol is adapted from established procedures.[1]

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) at

room temperature.

Cooling: Cool the reaction mixture to 0°C using an ice bath.

Addition of Nitrating Agent: Slowly add fuming nitric acid (32.5 mL) dropwise over a period of

10 minutes, ensuring the temperature remains controlled.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

then heat to 65°C. Maintain this temperature for 48 hours.

Workup: Cool the reaction mixture to room temperature and then carefully pour it into 500 g

of crushed ice with stirring.

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (5 x

200 mL).

Washing and Drying: Combine the organic layers, wash once with saturated brine, and dry

over anhydrous sodium sulfate.

Isolation: Concentrate the organic phase under reduced pressure to yield the crude product

as a light yellow solid (Expected yield: ~94%).[1]
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Step 1: Preparation

Steps 2-4: Reaction

Steps 5-8: Workup & Isolation
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8-Bromo-5-nitroquinoline
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Synthesis Workflow for 8-Bromo-5-nitroquinoline.
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Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic methods. While

specific spectra for this compound are proprietary or not publicly available, the expected data

can be reliably predicted based on its structure and established principles.

¹H NMR Spectroscopy: The proton NMR spectrum would display signals in the aromatic

region (approx. 7.5-9.0 ppm). Each of the five aromatic protons would appear as a distinct

signal (doublet or doublet of doublets) due to coupling with adjacent protons, providing

definitive information on the substitution pattern.

¹³C NMR Spectroscopy: The spectrum would show nine distinct signals for the nine unique

carbon atoms in the molecule. The carbon bearing the nitro group (C5) and the carbons

adjacent to the nitrogen (C2, C8a) would be significantly downfield.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a

prominent molecular ion peak (M⁺•). A hallmark feature would be the isotopic pattern of

bromine: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the

⁷⁹Br and ⁸¹Br isotopes.[3]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

confirming the presence of key functional groups. Expected peaks include strong asymmetric

and symmetric N-O stretching vibrations for the nitro group (around 1530 cm⁻¹ and 1350

cm⁻¹), C=N and C=C stretching vibrations for the quinoline ring, and C-Br stretching in the

lower frequency region.

Chemical Reactivity and Applications in Drug
Discovery
8-Bromo-5-nitroquinoline is not typically an end-product but rather a versatile intermediate.

Its reactivity is dominated by the two functional groups, which can be selectively modified to

generate a library of derivatives. It is a key intermediate in the synthesis of various

pharmaceutical compounds.[4]

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (8-bromo-

5-aminoquinoline) using various reducing agents (e.g., SnCl₂, Fe/HCl, catalytic
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hydrogenation). This resulting amino group is a key nucleophile and a precursor for

diazotization reactions, allowing for the introduction of a wide range of other functional

groups.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the

quinoline ring, particularly the bromo-substituted position, for nucleophilic aromatic

substitution, enabling the introduction of nucleophiles like amines or alkoxides.

Cross-Coupling Reactions: The C-Br bond is a prime site for transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows

for the formation of C-C, C-N, and C-O bonds, providing a powerful tool for elaborating the

molecular scaffold.

The 8-hydroxyquinoline core, which can be derived from intermediates like this, is considered a

"privileged structure" in medicinal chemistry due to its ability to bind to diverse biological

targets, exhibiting antimicrobial, anticancer, and antifungal activities.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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